molecular formula C18H15ClN2O2 B15283917 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15283917
M. Wt: 326.8 g/mol
InChI Key: VZOYLQSGYNUXJB-GZTJUZNOSA-N
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Description

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a chlorophenyl group, a methoxybenzylidene group, and a methyl group attached to the imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylideneacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolones with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and the imidazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one

InChI

InChI=1S/C18H15ClN2O2/c1-12-20-17(11-13-3-9-16(23-2)10-4-13)18(22)21(12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11+

InChI Key

VZOYLQSGYNUXJB-GZTJUZNOSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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